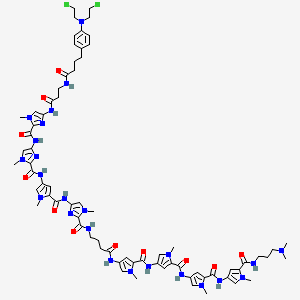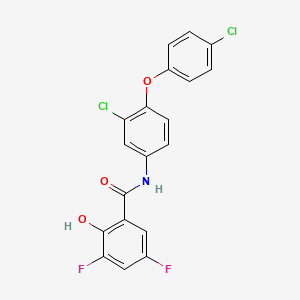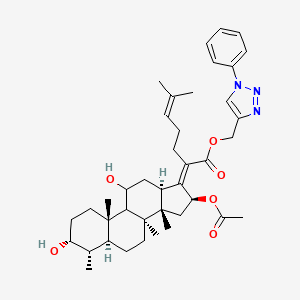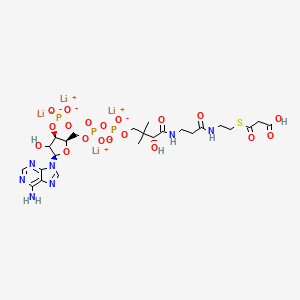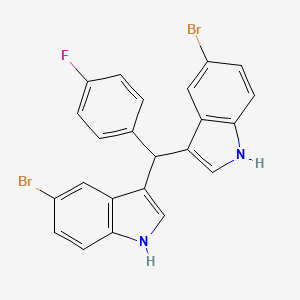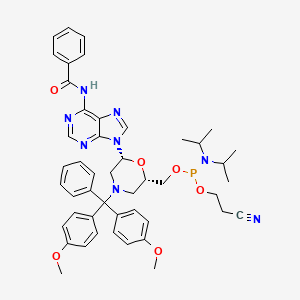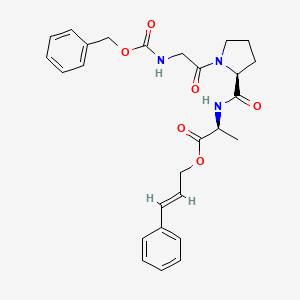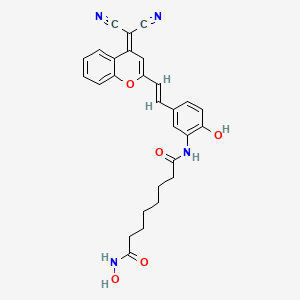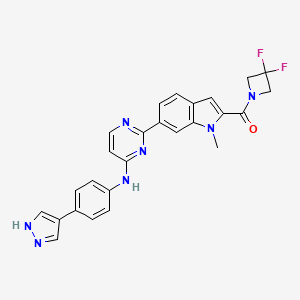
Rock2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock2-IN-6 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound is primarily used in the study and treatment of diseases mediated by ROCK2, including autoimmune and inflammatory diseases .
Preparation Methods
The synthetic routes and reaction conditions for Rock2-IN-6 involve several stepsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
Rock2-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is less common but can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. These reactions can introduce new functional groups or replace existing ones.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rock2-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving ROCK2.
Biology: It helps in understanding the role of ROCK2 in cellular processes such as migration, adhesion, and proliferation.
Medicine: this compound is investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.
Industry: It is used in the development of new drugs targeting ROCK2 .
Mechanism of Action
Rock2-IN-6 exerts its effects by selectively inhibiting ROCK2. This inhibition affects various molecular targets and pathways, including the downregulation of STAT3 and upregulation of STAT5. These changes lead to reduced activity of type 17 and follicular T helper cells, which are involved in autoimmune and inflammatory responses .
Comparison with Similar Compounds
Rock2-IN-6 is unique due to its high selectivity for ROCK2. Similar compounds include:
RKI-1447: A potent inhibitor of both ROCK1 and ROCK2.
Belumosudil: An orally available ROCK2 inhibitor.
ROCK-IN-5: A potent inhibitor of protein kinases, including ROCK, ERK, GSK, and AGC
These compounds share some similarities with this compound but differ in their selectivity and specific applications.
Properties
Molecular Formula |
C26H21F2N7O |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone |
InChI |
InChI=1S/C26H21F2N7O/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33) |
InChI Key |
GWMOTZHLJFWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)

